6-(3-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the fused heterocyclic triazolo-thiadiazole family, characterized by a bicyclic core comprising a 1,2,4-triazole and 1,3,4-thiadiazole ring. Key structural features include:
- Position 6: A 3-methylphenyl group, providing steric bulk and aromatic interactions.
Triazolo-thiadiazoles are pharmacologically versatile, with activities ranging from antimicrobial to anticancer. The morpholine moiety in this compound is critical for improving bioavailability and enzyme interaction, as seen in related derivatives .
Properties
IUPAC Name |
4-[[6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-11-3-2-4-12(9-11)14-18-20-13(16-17-15(20)22-14)10-19-5-7-21-8-6-19/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGFFBXTMABLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure
The compound features a complex structure that includes a triazole and thiadiazole moiety. Its molecular formula is , which contributes to its pharmacological properties.
Biological Activities
Research indicates that derivatives of the triazolo-thiadiazole scaffold exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have highlighted the potential anticancer properties of triazolo-thiadiazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma .
- Anti-inflammatory Effects : The inhibition of p38 mitogen-activated protein kinase (MAPK) has been linked to anti-inflammatory responses. Compounds in this class have been reported to reduce tumor necrosis factor (TNF) production, which is crucial in inflammatory processes .
- Anticonvulsant Properties : Research on related thiadiazole compounds has demonstrated anticonvulsant effects in animal models. For example, certain derivatives exhibited protective effects in seizure models at specific dosages .
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:
- p38 MAPK Inhibition : This pathway plays a critical role in cellular responses to stress and inflammation. By inhibiting p38 MAPK, the compound may effectively modulate inflammatory responses and provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
- Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties that help mitigate oxidative stress in cells. This can be particularly beneficial in neurodegenerative conditions where oxidative damage is prevalent .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Anticancer Efficacy : A study involving imidazo-thiadiazoles demonstrated significant cytotoxicity against pancreatic cancer cells with IC50 values as low as 0.86 µM. This suggests that structural modifications can enhance the potency of triazolo-thiadiazoles against cancer .
- Neuroprotective Effects : In an anticonvulsant study using a modified thiadiazole compound, researchers found that specific substitutions led to enhanced efficacy in seizure protection without notable toxicity in rodent models .
Data Table
The following table summarizes key findings on the biological activities of triazolo-thiadiazole derivatives:
Scientific Research Applications
The compound 6-(3-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, particularly focusing on its roles in drug development, antimicrobial activities, and anti-inflammatory properties.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound showed effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of metabolic pathways in bacteria .
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. It acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibiting this pathway can reduce the production of pro-inflammatory cytokines such as TNF-alpha, making it useful in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis suggests potential applications in cancer therapy. Specifically, it may target tumor necrosis factor (TNF) pathways to inhibit tumor growth .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenyl and morpholine groups significantly enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound reduced TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This reduction correlated with decreased activation of p38 MAPK pathways, indicating a direct anti-inflammatory effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The triazolo[3,4-b][1,3,4]thiadiazole core is shared among analogs, but substituent variations at positions 3 and 6 dictate biological and physicochemical properties.
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity
- Morpholine vs. Piperidine/Pyrrolidine : Morpholine-containing derivatives (e.g., target compound) exhibit superior solubility compared to piperidine analogs, which may prioritize blood-brain barrier penetration .
- Halogenated vs. Methyl Groups: Chlorophenyl or fluorophenoxy substituents (e.g., in ) increase electrophilicity and antimicrobial potency, whereas methyl groups (target compound) balance hydrophobicity and metabolic stability.
- Adamantyl vs. Aromatic Groups : Bulky adamantyl groups () improve lipophilicity and antiproliferative activity but may reduce oral bioavailability compared to smaller aromatic substituents.
Key Research Findings
Antifungal Potential
Molecular docking studies on triazolo-thiadiazoles (e.g., ) suggest inhibition of fungal lanosterol 14α-demethylase (CYP51). The target compound’s morpholine group may enhance binding to CYP51’s heme pocket compared to non-polar substituents.
Anticancer Activity
Pharmacokinetic Profiles
- Solubility : Morpholine and methoxy groups () increase aqueous solubility (>50 µg/mL) compared to adamantyl or chlorophenyl derivatives (<20 µg/mL).
- Metabolic Stability : Methylphenyl groups reduce CYP450-mediated oxidation, extending half-life (>6 hours in vitro) .
Q & A
What are the established synthetic routes for 6-(3-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions. Key steps include:
Core Formation : Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiol with carboxylic acids (e.g., 3-methylbenzoic acid) in phosphorous oxychloride (POCl₃) to form the triazolo-thiadiazole core .
Substituent Introduction : Morpholine derivatives are introduced via nucleophilic substitution or coupling reactions. For example, alkylation of the thiadiazole nitrogen with morpholin-4-ylmethyl chloride .
Purification : Recrystallization from ethanol-DMF mixtures ensures purity (>95% by HPLC) .
Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?
Level: Basic
Methodological Answer:
Critical techniques include:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., planar triazolo-thiadiazole core with deviations <0.013 Å) and intermolecular interactions (C–H⋯N, π–π stacking) .
- NMR/IR Spectroscopy :
- ¹H NMR : Peaks at δ 2.35 ppm (3-methylphenyl CH₃) and δ 3.60–3.75 ppm (morpholine CH₂) .
- IR : Stretching vibrations at 1600 cm⁻¹ (C=N) and 1250 cm⁻¹ (C–S) .
- Elemental Analysis : Confirms C, H, N, S content (e.g., ±0.3% deviation) .
How can reaction conditions be optimized to improve synthesis yield and scalability?
Level: Advanced
Methodological Answer:
Key variables to optimize:
- Solvent System : POCl₃ enhances electrophilicity of carbonyl groups but requires careful neutralization (e.g., NaHCO₃) to avoid side reactions .
- Temperature : Reflux at 80–90°C minimizes byproducts (e.g., thiadiazine derivatives) .
- Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency (yield increase from 45% to 68%) .
- Workup : Slow addition to ice-water prevents premature precipitation, improving crystal quality .
How should researchers address contradictions in reported biological activity data for triazolo-thiadiazole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., COX-2 selectivity vs. broad-spectrum activity) can be resolved by:
Comparative Assays : Use standardized cell lines (e.g., RAW 264.7 for COX-2) and control compounds (e.g., Celecoxib) .
Structural Analog Analysis : Compare substituent effects (Table 1) .
Dose-Response Studies : EC₅₀ values may vary due to solubility differences (e.g., DMSO vs. aqueous buffers) .
Table 1: Substituent Impact on Biological Activity (Adapted from )
| Substituent (Position) | Activity Trend | Example Compound |
|---|---|---|
| 3-Methylphenyl (6) | Enhanced lipophilicity | Antimicrobial IC₅₀: 8.2 µM |
| Morpholinyl (3) | Improved solubility/bioavailability | COX-2 IC₅₀: 0.45 µM |
| Halogens (6) | Increased cytotoxicity | Anticancer GI₅₀: 12.3 µM |
What computational strategies predict the compound’s biological targets and binding modes?
Level: Advanced
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 3LN1) or fungal CYP51 (PDB: 3LD6). The morpholine group shows hydrogen bonding with Arg120 in COX-2 .
MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity (R² >0.85) .
How do structural modifications at positions 3 and 6 influence pharmacological activity?
Level: Advanced
Methodological Answer:
- Position 3 (Morpholinyl Group) :
- Solubility : Morpholine’s oxygen atoms enhance water solubility (logP reduction from 3.2 to 2.1) .
- Target Selectivity : Interacts with polar residues in enzyme active sites (e.g., COX-2 vs. COX-1) .
- Position 6 (3-Methylphenyl) :
- Lipophilicity : Methyl group increases membrane permeability (PAMPA assay: Pe = 12.7 × 10⁻⁶ cm/s) .
- Steric Effects : Bulky substituents reduce off-target binding (e.g., 3-methyl vs. 2-chlorophenyl) .
What strategies enhance the compound’s metabolic stability for in vivo studies?
Level: Advanced
Methodological Answer:
Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation).
Derivatization : Replace labile groups (e.g., methyl with trifluoromethyl at position 6 reduces CYP3A4-mediated degradation) .
Formulation : Nanoencapsulation (PLGA nanoparticles) improves plasma half-life from 2.1 to 8.7 hours .
How are crystallographic and thermal analyses used to assess physicochemical stability?
Level: Advanced
Methodological Answer:
- TGA/DSC : Decomposition onset >200°C indicates thermal stability .
- Hygroscopicity Tests : Dynamic vapor sorption (DVS) shows <0.5% weight gain at 75% RH, suitable for long-term storage .
- Polymorph Screening : X-ray powder diffraction (XRPD) identifies stable forms (e.g., Form I vs. hygroscopic Form II) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
